molecular formula C19H18F3NO B1327292 2-Pyrrolidinomethyl-3'-trifluoromethylbenzophenone CAS No. 898774-81-7

2-Pyrrolidinomethyl-3'-trifluoromethylbenzophenone

Cat. No. B1327292
M. Wt: 333.3 g/mol
InChI Key: NUIPAALBGFIBCP-UHFFFAOYSA-N
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Description

The compound "2-Pyrrolidinomethyl-3'-trifluoromethylbenzophenone" is not directly mentioned in the provided papers. However, the papers discuss various related compounds and chemical reactions that could be relevant to the analysis of similar organic molecules. For instance, the synthesis of polyfluorenes with different side chain groups and their metal ion response is detailed, which could provide insights into the reactivity of related compounds . Additionally, the synthesis of novel polyimides derived from aromatic diamine monomers containing pyridine units is described, which might offer a perspective on the synthesis of complex organic molecules .

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions, as seen in the papers provided. For example, the synthesis of polyfluorenes with specific side chain groups was achieved through Suzuki polycondensation,

Scientific Research Applications

Acid-Catalyzed Ring Opening and Formation of Dibenzoxanthenes

  • Study Overview: Research conducted by Gazizov et al. (2015) investigated the acid-catalyzed ring opening in 2-(2-hydroxynaphthalene-1-yl)pyrrolidine-1-carboxamides, leading to the formation of new substituted dibenzoxanthenes. This process highlights the reactivity and potential applications of pyrrolidine derivatives in synthesizing complex organic structures (Gazizov et al., 2015).

Iron(III) Complexes as Functional Models for Enzymes

  • Study Overview: Velusamy et al. (2004) explored iron(III) complexes of monophenolate ligands as structural and functional models for catechol 1,2-dioxygenases, an enzyme group. This research underscores the potential of pyrrolidine derivatives in mimicking biological catalysis and understanding enzyme mechanisms (Velusamy et al., 2004).

Synthesis and Characterization of Novel Polyimides

  • Study Overview: Wang et al. (2006) focused on the synthesis and characterization of novel polyimides derived from pyridine-containing aromatic dianhydride monomers, highlighting the application of such compounds in creating materials with desirable thermal and mechanical properties (Wang et al., 2006).

Structural Diversity in Pyridine-N-Functionalized Carbene Copper(I) Complexes

  • Study Overview: Tulloch et al. (2001) demonstrated the versatility of pyridine N-functionalized carbene ligands in isolating and characterizing copper(I) imidazol-2-ylidene complexes, contributing to the diversity of metal-organic frameworks and their applications in catalysis and material science (Tulloch et al., 2001).

Environmental Exposure and Degradation Studies

  • Study Overview: Research by Moradi et al. (2018) on the degradation of UV-filter benzophenone-3 in aqueous solutions using TiO2 coated on quartz tubes highlights the environmental relevance of studying the degradation pathways of such compounds, which could have implications for water treatment and pollution control (Moradi et al., 2018).

properties

IUPAC Name

[2-(pyrrolidin-1-ylmethyl)phenyl]-[3-(trifluoromethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3NO/c20-19(21,22)16-8-5-7-14(12-16)18(24)17-9-2-1-6-15(17)13-23-10-3-4-11-23/h1-2,5-9,12H,3-4,10-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUIPAALBGFIBCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC=CC=C2C(=O)C3=CC(=CC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90643662
Record name {2-[(Pyrrolidin-1-yl)methyl]phenyl}[3-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90643662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Pyrrolidinomethyl-3'-trifluoromethylbenzophenone

CAS RN

898774-81-7
Record name Methanone, [2-(1-pyrrolidinylmethyl)phenyl][3-(trifluoromethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898774-81-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {2-[(Pyrrolidin-1-yl)methyl]phenyl}[3-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90643662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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